Azepan-1-yl(oxolan-2-yl)methanone
Description
Azepan-1-yl(oxolan-2-yl)methanone is a ketone derivative featuring a seven-membered azepane (azepan) ring and a five-membered tetrahydrofuran (oxolan) moiety linked via a methanone group. This compound is structurally related to pharmacologically active molecules, such as the α1-adrenergic receptor antagonist Terazosin, which shares a similar (oxolan-2-yl)(piperazin-1-yl)methanone core but includes additional quinazolinyl substituents . The synthesis of such compounds typically involves amide coupling reactions, as demonstrated in the preparation of (oxolan-2-yl)(piperazin-1-yl)methanone using reagents like oxalyl chloride, carbodiimides, or immobilized enzymes . This compound’s larger azepane ring may confer distinct steric, electronic, and pharmacokinetic properties compared to six-membered analogs, making it a subject of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
azepan-1-yl(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZWJJZUSPJARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(oxolan-2-yl)methanone typically involves the reaction of azepane with oxolane derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between azepane and an oxolane derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(oxolan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azepane or oxolane rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane or oxolane derivatives.
Scientific Research Applications
Azepan-1-yl(oxolan-2-yl)methanone has several scientific research applications:
Chemistry: Used
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Oxolan-2-yl)(Piperazin-1-yl)methanone
- Structural Differences : Replaces the azepane ring with a six-membered piperazine.
- Synthesis: Synthesized via coupling tetrahydrofuran-2-carboxylic acid with piperazine using reagents like oxalyl chloride or carbodiimides. Green chemistry metrics (e.g., atom economy = 72%, PMI = 15.6) highlight efficient synthesis routes .
Cyclopentyl/Cyclohexyl(1-Indole-3-yl)methanone
- Structural Differences : Substitutes oxolan with cyclopentyl or cyclohexyl groups and incorporates an indole moiety.
- Spectroscopic Properties : Steric hindrance in the indole fragment eliminates specific ion-mobility peaks observed in oxolan-containing analogs, underscoring the role of substituent geometry in spectral profiles .
Di(1H-tetrazol-5-yl)methanone Oxime
- Structural Differences : Features tetrazole rings instead of azepane/oxolan.
- Stability: Decomposes at 288.7°C, stabilized by extensive hydrogen bonding. This contrasts with azepan-1-yl(oxolan-2-yl)methanone, where ring flexibility may lower thermal stability .
Terazosin ([4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone)
- Structural Differences: Adds a quinazolinyl group to the piperazine-oxolan methanone core.
- Biological Activity: Binds α1-adrenergic receptors with sub-nanomolar affinity (Ki = 0.7–3.3 nM). The azepane analog’s larger ring may alter receptor interactions due to increased lipophilicity or steric effects .
Key Comparative Data
*Calculated based on molecular formula.
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